

A Comparative Analysis of pVEC and Other Amphipathic Cell-Penetrating Peptides

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Compound of Interest

Compound Name: *pVEC (Cadherin-5)*

Cat. No.: *B12401722*

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This guide provides an objective comparison of the cell-penetrating peptide (CPP) pVEC with other well-known amphipathic CPPs, including Penetratin, Transportan 10, and Model Amphipathic Peptide (MAP). Additionally, the cationic peptide Tat is included for a broader context. The comparison focuses on key performance indicators such as cellular uptake efficiency, cargo delivery, cytotoxicity, and stability, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility.

Overview of Compared Peptides

Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. Amphipathic CPPs, possessing both hydrophobic and hydrophilic domains, are a prominent class of these vectors. This guide focuses on pVEC, a peptide derived from murine vascular endothelial-cadherin, and compares it with other widely used CPPs.

Table 1: Amino Acid Sequences of Compared Cell-Penetrating Peptides

Peptide	Sequence
pVEC	LLIILRRRIRKQAHAAHSK
Penetratin	RQIKIWFQNRRMKWKK
Transportan 10	AGYLLGKINLKALAALAKKIL
MAP (Model Amphipathic Peptide)	KLALKLALKALKAAALKLA
Tat (48-60)	GRKKRRQRRRPPQ

Performance Comparison

The efficacy and safety of CPPs are critical for their therapeutic and research applications. The following tables summarize the performance of pVEC in comparison to other CPPs based on published experimental data.

Cellular Uptake and Cargo Delivery Efficiency

The primary function of a CPP is to mediate the entry of molecules into cells. The efficiency of this process can vary depending on the CPP, the cargo, and the cell type.

Table 2: Comparative Cellular Uptake and Cargo Delivery Efficiency

CPP	Cell Line(s)	Cargo	Relative Uptake/Delivery Efficiency	Reference
pVEC	Murine brain endothelial cells, human aortic endothelial cells, Bowes melanoma cells	Fluorophore	Equal or slightly higher than Penetratin.[1]	[1]
Triticale mesophyll protoplasts	Fluorophore	Lower than Transportan 10 (Transportan 10 showed 2.3 times higher internalization). [2]	[2]	
HeLa cells	Avidin (protein)	Lower than Tat and Transportan. [3]		
Penetratin	HeLa cells	Fluorescein, dsDNA, Avidin, Streptavidin	Average uptake compared to Tat and TP10 for all tested compounds.	
Transportan 10	Triticale mesophyll protoplasts	Fluorophore	2.3 times higher than pVEC.	
HeLa cells	Avidin (protein)	Higher than Penetratin and pVEC.		
MAP	Huh7.5 cells	siRNA polyplex	170-fold (1h) and 600-fold (6h) greater uptake	

			than R6-polyplex.
Tat (48-60)	HeLa cells	Fluorescein	Poorly taken up compared to Penetratin and TP10.
HeLa cells	Avidin (protein)	Higher than Penetratin and pVEC.	

Cytotoxicity

A crucial aspect of a CPP's utility is its safety profile. Cytotoxicity assays measure the degree to which a peptide is toxic to cells.

Table 3: Comparative Cytotoxicity

CPP	Cell Line(s)	Assay	Results	Reference
pVEC	K562, MDA-MB-231, immortalized aortic endothelial cells	LDH leakage	Low to no leakage.	
Penetratin	K562, MDA-MB-231, immortalized aortic endothelial cells	LDH leakage	Low to no leakage.	
HeLa, CHO cells	LDH, WST-1	Virtually no membrane perturbation or long-term toxicity up to 50 μ M.		
Transportan 10	K562, MDA-MB-231	LDH leakage	Significant leakage (40% at 10 μ M for 10 min).	
MAP	K562, MDA-MB-231	LDH leakage	Significant leakage (40% at 10 μ M for 10 min).	
Huh7.5 cells	MTT	Not significantly cytotoxic at 50 nM (with siRNA polyplex).		
Tat (48-60)	K562, MDA-MB-231, immortalized aortic endothelial cells	LDH leakage	Low to no leakage.	

HeLa, CHO cells LDH, WST-1 Non-toxic up to 50 μ M.

Stability

The stability of a CPP in biological fluids is paramount for its in vivo applications, as rapid degradation can lead to loss of function.

Table 4: Comparative Stability

CPP	Condition	Half-life/Stability	Reference
pVEC	Human serum and serum-containing media	C-terminal lysine is quickly removed.	
Phosphate buffer with trypsin	10.5 min		
Phosphate buffer with carboxypeptidase A and B	44.6 min		
all-D pVEC	Serum	Remains intact and resists enzymatic degradation.	

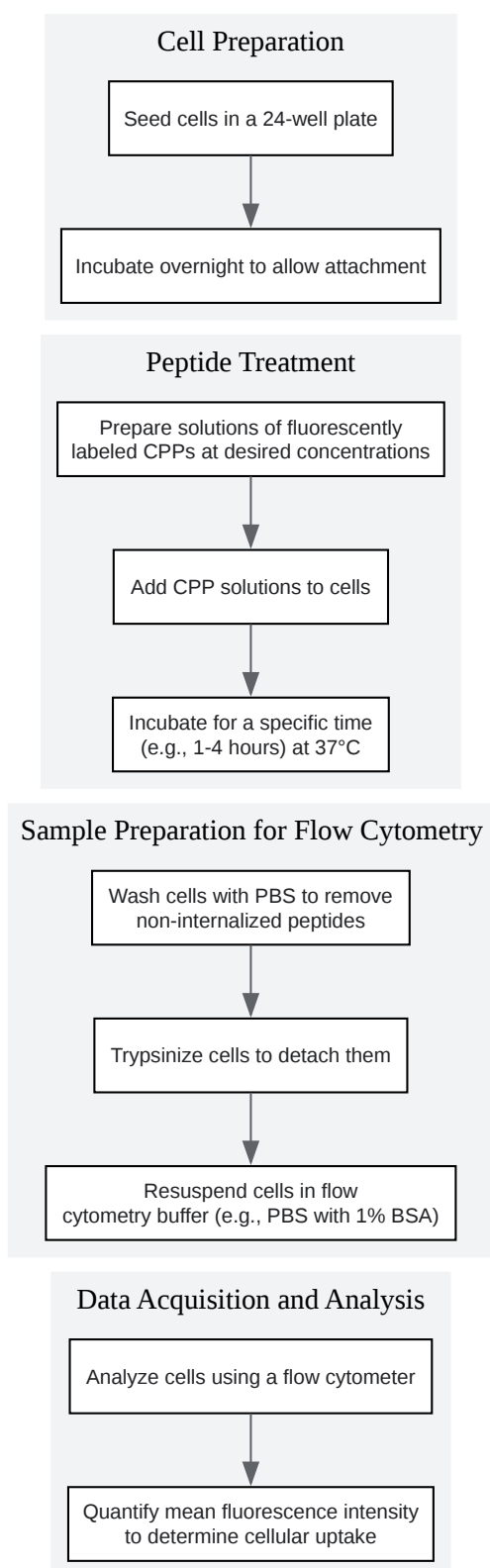
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the reproduction of these findings.

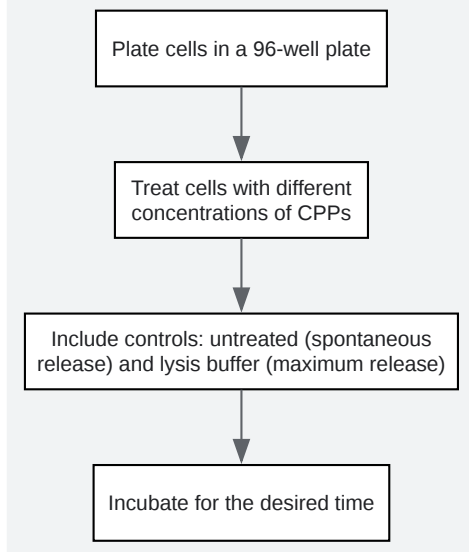
Cellular Uptake Assay (Quantitative Analysis)

This protocol describes a general method for quantifying the cellular uptake of fluorescently labeled CPPs using flow cytometry.

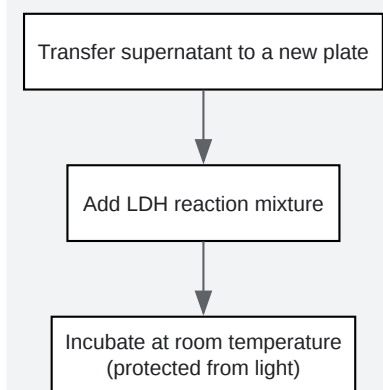
Workflow for Quantitative Cellular Uptake Assay



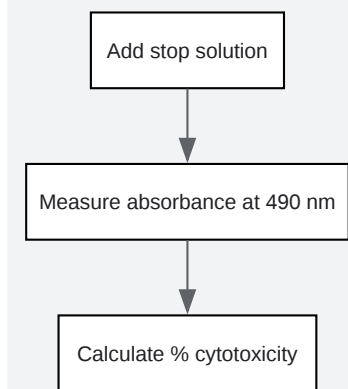
Cell Plating and Treatment



LDH Reaction



Measurement



Cell Culture and Treatment

Seed cells in a 96-well plate



Add CPPs at various concentrations



Incubate for a specified duration
(e.g., 24-72 hours)

Formazan Formation

Add MTT or WST-1 reagent to each well



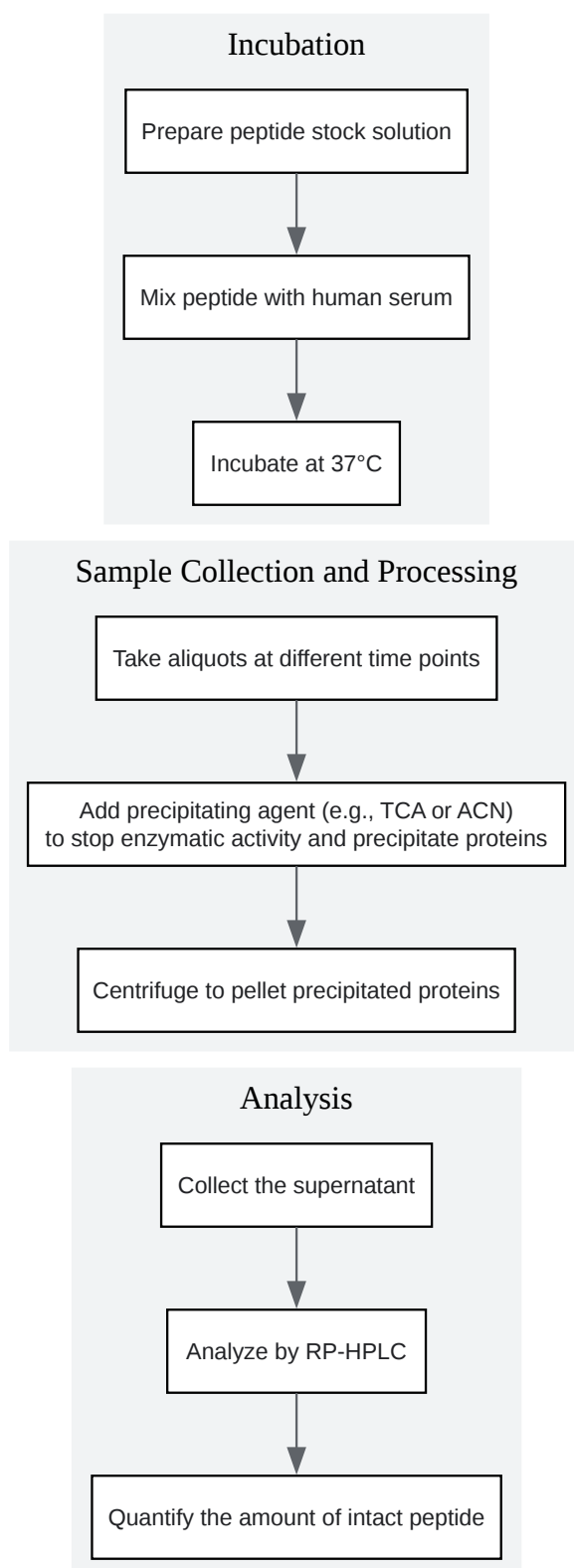
Incubate for 1-4 hours to allow
formazan crystal formation

Quantification

Add solubilization buffer (for MTT)



Measure absorbance at the
appropriate wavelength (e.g., 570 nm for MTT)



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References

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